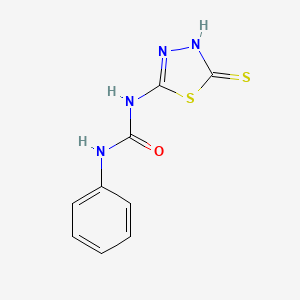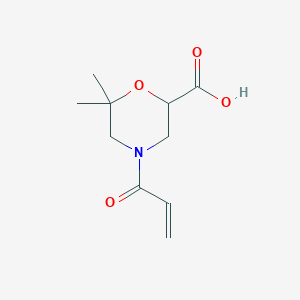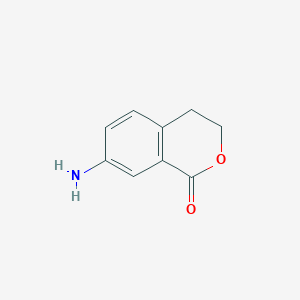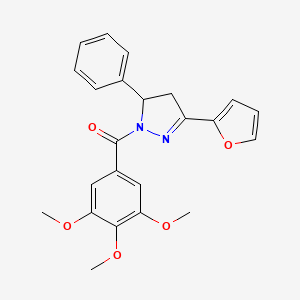
(3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic molecule that has been studied for its potential antitumor activity . It contains a furan ring, a phenyl group, a dihydro-1H-pyrazol-1-yl group, and a trimethoxyphenyl group.
Chemical Reactions Analysis
The compound has been studied for its ability to disrupt tubulin polymerisation and induce G2/M arrest in human fibrosarcoma HT-1080 cells . This suggests that it may interact with tubulin and affect cell division .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study on the synthesis of novel pyrazoline derivatives, including those similar to the specified compound, revealed their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method proved to be efficient, yielding compounds with promising anti-inflammatory and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (P. Ravula et al., 2016).
Antibacterial Activity and DNA Interaction
- Diorganotin(IV) complexes derived from a related furan-2-carbohydrazide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, by interacting with bacterial DNA, suggest the potential of furan-2-yl derivatives in antibacterial drug development (T. Sedaghat et al., 2015).
Antioxidant and Antimicrobial Properties
- Research on tri-substituted pyrazoles, including furan-2-yl derivatives, showcased moderate antioxidant and antibacterial activities. These findings support the compound's utility in creating pharmacological agents with antioxidant properties (Golea Lynda, 2021).
Molecular Docking Studies
- Molecular docking studies of newly synthesized pyrazole derivatives, including those related to the specified compound, indicated potent antibacterial activity. This approach underscores the importance of computational methods in predicting the biological efficacy of new chemical entities (A. B. S. Khumar et al., 2018).
Synthesis of Cyclopentenone and Pyranyl Amide Derivatives
- Innovative synthetic methodologies facilitated the creation of trans-4,5-disubstituted cyclopentenone and hexahydro-1H-furo[3,4-c]pyranyl amide derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan-2-yl derivatives in synthesizing complex molecules with potential biological activities (B. Reddy et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(15-8-5-4-6-9-15)14-17(24-25)19-10-7-11-30-19/h4-13,18H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZTUGMALSSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

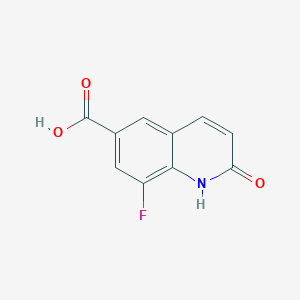
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
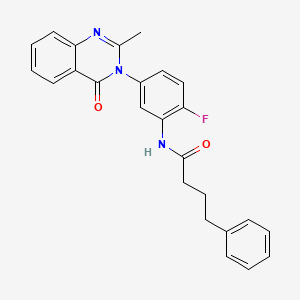
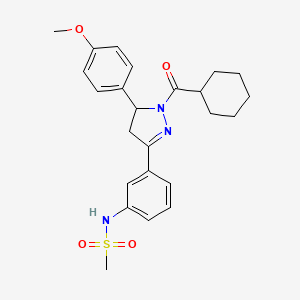
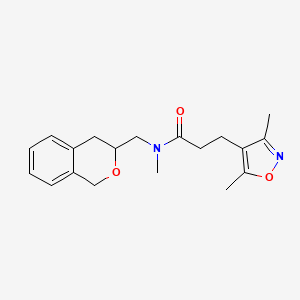
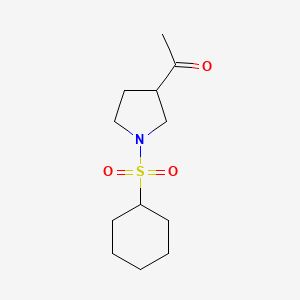
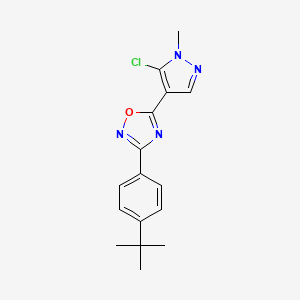
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
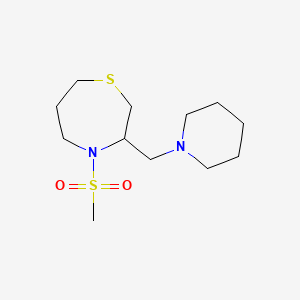
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
